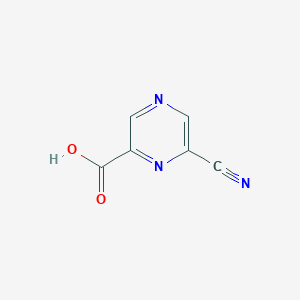
3-Iodo-2-methylpyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methylpyridin-4-ol is a chemical compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylpyridin-4-ol can be achieved through various methods, including the iodination of 2-methylpyridin-4-ol. One common approach involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure efficient iodination.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding 2-methylpyridin-4-ol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions yield deiodinated pyridines .
Applications De Recherche Scientifique
3-Iodo-2-methylpyridin-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methylpyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-methylpyridin-3-ol
- 2-Methoxy-5-methylpyridin-3-ol
- 3-Methylpyridine-2-carboxaldehyde
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
Comparison: 3-Iodo-2-methylpyridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H6INO |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
3-iodo-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6INO/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9) |
Clé InChI |
FYKJKLVIOWSLHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
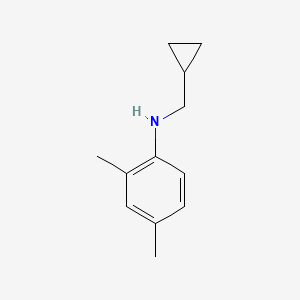

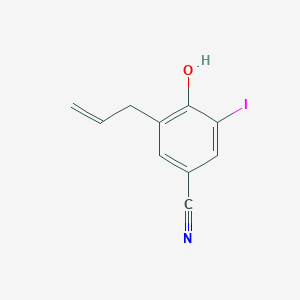
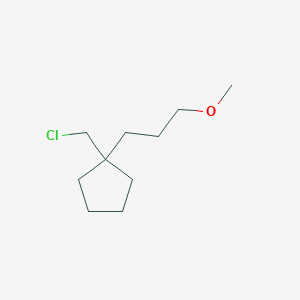
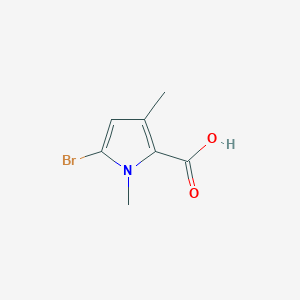
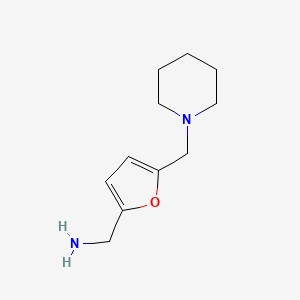
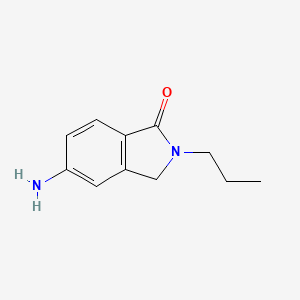
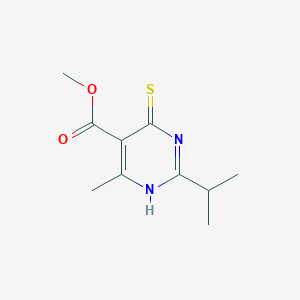
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)

